molecular formula C23H27N3O2S B5116840 5-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5116840
M. Wt: 409.5 g/mol
InChI Key: PLTQFXCBDMROMH-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.

    Introduction of the thiophene and piperidine moieties: This step might involve the use of a Grignard reagent or a similar organometallic compound to introduce the thiophene ring, followed by the addition of the piperidine group through nucleophilic substitution.

    Final coupling: The final step would involve coupling the oxazole ring with the substituted phenyl group under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the oxazole ring or the amide group, potentially leading to ring-opened products or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide, while reduction of the oxazole ring might produce an open-chain amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases or conditions related to its molecular targets.

Industry

In the industrial sector, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound might act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the piperidine and thiophene groups, potentially altering its biological activity.

    N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the substituted phenyl group, which could affect its chemical reactivity and interactions.

Uniqueness

The presence of the piperidine, thiophene, and substituted phenyl groups in 5-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide makes it unique compared to similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-16-5-7-18(8-6-16)21-14-19(25-28-21)23(27)24-15-20(22-4-3-13-29-22)26-11-9-17(2)10-12-26/h3-8,13-14,17,20H,9-12,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTQFXCBDMROMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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